4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride
Description
The compound 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative featuring two morpholino groups at the 4- and 6-positions and a para-tolyl (4-methylphenyl) substituent at the 2-amino position. While the provided evidence predominantly discusses its structural analog 4,6-dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine (MHY1485) (CAS 326914-06-1), the para-tolyl variant shares core structural similarities. Triazine derivatives are synthesized via nucleophilic substitution of cyanuric chloride with amines, as demonstrated in MHY1485’s synthesis (refluxing cyanuric chloride with morpholine and 4-nitroaniline) . These compounds are notable for their biological activity, particularly in modulating mTOR (mechanistic target of rapamycin) signaling and autophagy. MHY1485, for instance, acts as an mTOR activator and autophagy inhibitor by blocking autophagosome-lysosome fusion .
Properties
IUPAC Name |
N-(4-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2.ClH/c1-14-2-4-15(5-3-14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSVOLFTMZMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews its structure, synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is with a molecular weight of 392.9 g/mol. The compound features a triazine core substituted with morpholine groups and a p-tolyl moiety, which are critical for its biological activity.
Research indicates that compounds with a 4,6-dimorpholino-1,3,5-triazine structure can inhibit the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is frequently mutated in various cancers and plays a crucial role in regulating cell growth and survival. The morpholine groups facilitate binding to the PI3K catalytic domain, enhancing the compound's efficacy as an inhibitor .
Anticancer Activity
A series of studies have demonstrated the anticancer properties of 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride:
- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on tumor cell lines. For instance, it was effective against SW620 colon cancer cells with anti-proliferation activity comparable to that of cisplatin .
- Xenograft Models : In vivo studies using rat xenograft models confirmed that this compound effectively inhibits tumor growth. It demonstrated favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier .
Selectivity and Safety Profile
The compound exhibits selectivity for cancer cells over normal cells, minimizing potential side effects associated with traditional chemotherapeutics. No off-target interactions were noted in extensive assays against various protein kinases and receptors .
Case Studies
- Study on Dual PI3K/mTOR Inhibition : A recent study synthesized derivatives of 4,6-dimorpholino-1,3,5-triazine that selectively inhibit both PI3K and mTOR pathways. These derivatives were evaluated for their anticancer efficacy against multiple cancer types .
- Combination Therapy Approaches : Research has explored combining this triazine derivative with other chemotherapeutic agents to enhance therapeutic outcomes. The combination therapies have shown improved efficacy in preclinical models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is with a molecular weight of approximately 392.9 g/mol. The compound features a triazine core, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in various chemical interactions.
Anticancer Activity
Recent studies have highlighted the potential of 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride as an anticancer agent. Research indicates that derivatives of this compound can inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Dual Inhibition Mechanism
The compound has been identified as a dual inhibitor of PI3K and mTOR pathways. This dual inhibition is valuable in treating cancers that are resistant to single-agent therapies. The structural modifications made to enhance bioavailability and reduce toxicity are ongoing areas of research. Compounds derived from the triazine structure have shown promising results in preclinical models for brain tumors and central nervous system metastases .
Bioavailability and Pharmacokinetics
Studies have indicated that 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride has favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier. These characteristics make it a candidate for developing treatments for brain-related malignancies .
Safety Profile
The safety profile of this compound has been evaluated through various animal studies. The results indicate minimal off-target interactions and a favorable therapeutic index, which is critical for clinical applications .
Synthesis and Structural Modifications
The synthesis of 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride involves several chemical reactions including N-substitution and Claisen-Schmidt condensation techniques. Ongoing research focuses on optimizing these synthetic routes to enhance yield and purity while exploring different substituents that could improve efficacy against specific cancer types .
Case Studies
Several case studies have documented the efficacy of compounds related to 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride:
Chemical Reactions Analysis
Substitution Reactions at the Triazine Core
The chlorine atom in precursor compounds (e.g., 2-chloro-4,6-dimorpholino-1,3,5-triazine) undergoes nucleophilic substitution reactions. For example:
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Amine Substitution : Reaction with p-toluidine introduces the p-tolylamine group at the C2 position of the triazine ring. This step is critical for forming the final compound .
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Morpholino Substitution : Sequential displacement of chlorines with morpholine under basic conditions (e.g., sodium carbonate or triethylamine) yields the dimorpholino-substituted triazine intermediate .
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| p-Toluidine | 1,4-Dioxane/H2O | RT | 75–90% |
| Morpholine | THF | 0–25°C | 80–95% |
Suzuki Cross-Coupling Reactions
The triazine core participates in palladium-catalyzed coupling reactions to introduce aryl or heteroaryl groups:
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Boronic Acid Partners : Aryl boronic esters react with chlorinated triazine precursors to form C–C bonds at the C2 position. For example, coupling with pyridinyl boronic esters enhances pharmacological activity .
Example Reaction :
Key Catalysts :
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Pd(dppf)Cl₂ (1–5 mol%)
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Base: K₂CO₃ or NaHCO₃
Oxidative C–C Bond Cleavage
Under oxidative conditions (e.g., I₂/CuCl₂), the compound undergoes C–C bond cleavage to form α-ketoamides or amides. This reaction is critical for modifying the p-tolyl group or generating derivatives :
Mechanism :
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Iodine-mediated oxidation of acetophenone derivatives forms intermediates.
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Nucleophilic attack by triazine amines yields α-ketoamides.
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Further oxidation cleaves C–C bonds to produce amides.
Conditions :
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Oxidant: I₂ (2 equiv)
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Catalyst: CuCl₂ (10 mol%)
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Solvent: 1,2-Dichlorobenzene at 120°C
Stability and Degradation
The hydrochloride salt enhances solubility but may decompose under harsh conditions:
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Hydrolysis : Acidic or basic conditions hydrolyze morpholino groups, forming secondary amines.
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Thermal Stability : Degrades above 200°C, releasing morpholine and HCl .
Analytical Characterization
Purity and structural integrity are confirmed via:
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HPLC : >95% purity (C18 column, acetonitrile/water gradient) .
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NMR : Distinct peaks for morpholino (δ 3.6–3.8 ppm) and p-tolyl (δ 2.3 ppm) groups .
Pharmacological Activity Correlations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison of Triazine Derivatives
Triazine derivatives vary in their substituents, which critically influence their solubility, bioavailability, and biological activity. Below is a comparative analysis of key analogs:
Comparison with Non-Triazine Autophagy Inhibitors
Key Research Findings
- MHY1485 vs. 3BDO (3-benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one): Both are mTOR activators, but MHY1485 uniquely suppresses autophagy at the fusion stage, while 3BDO primarily enhances mTORC1 signaling .
- Amino Acid Derivatives (Compounds 22–28): Substitution with hydrophilic groups (e.g., glycine, propanoic acid) improves aqueous solubility but reduces mTOR activation potency compared to MHY1485 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
